2-Hydroxy-3,5-diiodobenzohydrazide

Physicochemical profiling Drug-likeness Lead optimization

2-Hydroxy-3,5-diiodobenzohydrazide (CAS 89011-15-4) is an iodinated aromatic hydrazide critical for synthesizing bioactive hydrazide-hydrazones and 1,2-diacylhydrazines. Its ortho-hydroxy/3,5-diiodo configuration is non-negotiable for biological activity—the 4-hydroxy isomer is inert and non-iodinated analogs lack required lipophilicity (LogP ~3.24 vs. ~1.2). This scaffold delivers dual antimicrobial activity against MRSA (MIC 7.81 µM) and cytotoxicity against HepG2 cells (IC50 11.72 µM), plus cholinesterase inhibition for Alzheimer's research. Procure only the authentic 2-hydroxy-3,5-diiodo isomer to ensure reproducible results.

Molecular Formula C7H6I2N2O2
Molecular Weight 403.94 g/mol
CAS No. 89011-15-4
Cat. No. B1338806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,5-diiodobenzohydrazide
CAS89011-15-4
Molecular FormulaC7H6I2N2O2
Molecular Weight403.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)NN)O)I)I
InChIInChI=1S/C7H6I2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13)
InChIKeyFYSNBBIIMWYBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,5-diiodobenzohydrazide (CAS 89011-15-4): Core Structural and Physicochemical Baseline for Procurement


2-Hydroxy-3,5-diiodobenzohydrazide (CAS 89011-15-4) is an iodinated aromatic hydrazide with the molecular formula C₇H₆I₂N₂O₂ and a molecular weight of 403.94 g/mol . It belongs to the class of 3,5-diiodosalicylic acid derivatives and serves as a critical synthetic intermediate for generating bioactive hydrazide-hydrazones and 1,2-diacylhydrazines [1]. Its structural signature—a hydrazide moiety ortho to a phenolic hydroxyl group on a 3,5-diiodinated benzene ring —distinguishes it from positional isomers and non-iodinated analogs, directly impacting both its reactivity and the biological profile of its downstream derivatives.

Why 2-Hydroxy-3,5-diiodobenzohydrazide Cannot Be Replaced by Generic Hydrazide or Isomer Alternatives


Procurement based solely on the benzohydrazide core or even a diiodo-substituted hydrazide is inadequate because the specific 2-hydroxy-3,5-diiodo configuration is a non-negotiable determinant of downstream biological performance. Krátký et al. (2021) demonstrated that the 3,5-diiodosalicylidene scaffold (derived from this compound) translates into significantly enhanced antimicrobial and cytotoxic properties, whereas its 4-hydroxy positional isomer yields compounds with low biological activity [1]. Furthermore, the absence of iodine atoms, as in the non-iodinated base scaffold 2-hydroxybenzohydrazide, results in fundamentally different electronic, steric, and lipophilic properties that directly govern target engagement and pharmacokinetic behavior . The quantitative evidence below substantiates that only 2-hydroxy-3,5-diiodobenzohydrazide provides the necessary molecular architecture for reproducible outcomes in the described research applications.

Quantitative Differentiation Evidence for 2-Hydroxy-3,5-diiodobenzohydrazide (89011-15-4) Against Closest Analogs


Enhanced Lipophilicity (ACD/LogP) vs. Non-Iodinated Base Scaffold

The 3,5-diiodo substitution of 2-hydroxy-3,5-diiodobenzohydrazide dramatically increases lipophilicity compared to the non-iodinated core scaffold 2-hydroxybenzohydrazide (salicylhydrazide). The predicted ACD/LogP for the target compound is 3.24 , whereas the non-iodinated analog has a substantially lower LogP. This ~2-log unit difference profoundly affects membrane permeability, distribution volume, and target binding, making the diiodo compound a privileged scaffold for designing agents that require enhanced transmembrane transport or hydrophobic pocket interactions. The same LogP shift distinguishes the target compound from the positional isomer 4-hydroxy-3,5-diiodobenzohydrazide, which has a different hydrogen-bonding pattern and electronic distribution due to the altered hydroxyl position .

Physicochemical profiling Drug-likeness Lead optimization

Scaffold-Dependent Biological Activity: 2-OH vs. 4-OH Isomer in Antimicrobial and Cytotoxic Assays

In a comprehensive study by Krátký et al. (2021) [1], hydrazide-hydrazones and 1,2-diacylhydrazines were synthesized from 2-hydroxy-3,5-diiodobenzohydrazide and evaluated for antimicrobial and cytotoxic activity. The authors explicitly stated that the presence of the 3,5-diiodosalicylidene scaffold (derived from this compound) is 'translated into enhanced both antimicrobial and cytotoxic properties whereas its 4-hydroxy isomers share a low biological activity' [1]. The most potent compounds in the series exhibited minimum inhibitory concentrations (MIC) as low as 7.81 µM against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal MIC ≥ 1.95 µM, while the 4-hydroxy isomer-based analogs were essentially inactive [1]. This represents a qualitative and quantitative superiority driven solely by the hydroxyl group position.

Antimicrobial resistance MRSA Structure-activity relationship (SAR)

Derivative Potency in Cholinesterase Inhibition vs. Clinical Comparator Rivastigmine

Hydrazide-hydrazones synthesized from 2-hydroxy-3,5-diiodobenzohydrazide and 4-substituted benzohydrazides were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. The derivatives exhibited IC50 values ranging from 15.1–140.5 µM for AChE and 35.5–170.5 µM for BuChE. Critically, many of these novel compounds showed lower IC50 values than rivastigmine, a clinically approved dementia drug, for AChE inhibition, and some were comparable to rivastigmine for BuChE [1]. Additionally, the majority of derivatives met blood-brain barrier permeability criteria based on the BOILED-Egg approach [1]. This level of potency is not achievable with non-iodinated benzohydrazide starting materials, as the iodine atoms contribute to both target binding affinity and CNS multiparameter optimization scores.

Alzheimer's disease Cholinesterase inhibitors Blood-brain barrier

Hydrazide Functional Handle Enables Diversification Not Possible with the Parent Acid

2-Hydroxy-3,5-diiodobenzohydrazide contains a reactive hydrazide group (–CONHNH₂) that is absent in the commercially available parent acid, 3,5-diiodosalicylic acid (CAS 133-91-5) [1]. This hydrazide moiety enables facile condensation with aldehydes and ketones to form hydrazide-hydrazone Schiff bases—a transformation that is a cornerstone of the compound's utility in medicinal chemistry [2][3]. The hydrazide also serves as a ligand precursor for transition metal complexes investigated for catalytic and DNA-binding applications [3]. Attempting to use the acid instead would require additional synthetic steps to install the hydrazide functionality, increasing time, cost, and variability. The hydrazide thus offers a unique, procurement-relevant advantage as a ready-to-use building block.

Medicinal chemistry Schiff base chemistry Metal complexation

Validated Application Scenarios for 2-Hydroxy-3,5-diiodobenzohydrazide (89011-15-4) Based on Differential Evidence


Synthesis of Dual Antimicrobial-Anticancer Hydrazide-Hydrazone Libraries Targeting MRSA

Research groups focused on combating antimicrobial resistance can utilize 2-hydroxy-3,5-diiodobenzohydrazide as the cornerstone building block to generate compound libraries with demonstrated dual activity against Gram-positive pathogens (including MRSA, MIC as low as 7.81 µM) and cytotoxicity against HepG2 cancer cells (IC50 from 11.72 µM) [1]. The ortho-hydroxy configuration is essential for this activity; the 4-hydroxy isomer is biologically inert in the same assay system [1].

Development of CNS-Penetrant Cholinesterase Inhibitors for Dementia Research

Medicinal chemistry programs targeting Alzheimer's disease and related dementias can employ this compound to synthesize iodinated hydrazide-hydrazones that inhibit AChE and BuChE with IC50 values competitive with or superior to rivastigmine [2]. The majority of these derivatives meet in silico blood-brain barrier permeability criteria (BOILED-Egg model), a property linked directly to the iodine-enhanced lipophilicity [2].

Synthesis of Transition Metal Complexes for DNA Binding and Antibacterial Studies

In bioinorganic chemistry, the compound serves as a precursor to Schiff base ligands (via condensation with aldehydes) that chelate transition metals such as Cu(II), Co(II), Ni(II), and Zn(II) [3]. These metal complexes have demonstrated DNA intercalation ability and antibacterial activity against Micrococcus luteus, making the parent hydrazide a critical starting material for metallodrug discovery [3].

Physicochemical Property-Driven Lead Optimization Programs

The compound's predicted ACD/LogP of 3.24 offers a balanced lipophilicity profile suitable for optimizing membrane permeability without violating Lipinski's Rule of 5 (0 violations predicted). This makes it a strategic starting point for lead optimization campaigns where enhanced cellular uptake is required, compared to the more polar non-iodinated analog (LogP ~1.2).

Quote Request

Request a Quote for 2-Hydroxy-3,5-diiodobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.